molecular formula C20H20N2O4S2 B2720320 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 898446-77-0

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2720320
CAS No.: 898446-77-0
M. Wt: 416.51
InChI Key: GOBLOJYXYQEVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-ethoxyphenyl group at position 4 and a 4-(ethylsulfonyl)benzamide moiety at position 2.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-26-16-9-5-14(6-10-16)18-13-27-20(21-18)22-19(23)15-7-11-17(12-8-15)28(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBLOJYXYQEVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the thiazole intermediate.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the thiazole intermediate with an appropriate benzoyl chloride derivative under basic conditions.

    Introduction of the Ethylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or thiazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds similar to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide exhibit significant antimicrobial properties. For instance:

  • A study evaluated various thiazole derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results showed that derivatives with similar structures had moderate antibacterial efficacy, suggesting that this compound could be effective against pathogenic bacteria .
CompoundAntibacterial ActivityTarget Strains
This compoundModerateStaphylococcus aureus, Escherichia coli

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • In a study focusing on thiazole derivatives as kinase inhibitors, this compound was identified as a potential inhibitor of kinases involved in cancer progression. This suggests its application in cancer therapy, although further research is necessary to elucidate its mechanism of action and potency .
Study FocusFindings
Kinase InhibitionPotential anticancer activity; requires further investigation

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. Common methods include:

  • Formation of the Thiazole Ring : Utilizing starting materials such as 2-amino thiazole derivatives.
  • Coupling Reactions : Linking the thiazole moiety with the ethoxyphenyl and ethylsulfonyl groups through sulfonation and amide coupling techniques.

These reactions necessitate careful control of reaction conditions to achieve high yields and desired purity levels .

Case Study 1: Antimicrobial Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives, including this compound. The derivatives were screened for antimicrobial activity against various bacterial strains. The findings indicated moderate effectiveness against Bacillus subtilis and Aspergillus niger, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Exploration

Another study explored the anticancer effects of thiazole derivatives on human breast cancer cell lines (MCF7). The results demonstrated that certain derivatives exhibited promising cytotoxicity, suggesting that this compound could be developed further as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and ethylsulfonyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide can be contextualized against related compounds, as outlined below:

Substituent Variations on the Benzamide Moiety

  • Ethylsulfonyl vs. Methylsulfonyl: 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b): This analog () replaces the ethoxyphenyl group with pyridin-2-yl and uses ethylsulfonyl instead of methylsulfonyl. Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): The dimethylsulfamoyl group introduces bulkier and more polar substituents, which may alter target binding kinetics compared to the simpler ethylsulfonyl group in the target compound .

Substituent Variations on the Thiazole Ring

  • 4-Ethoxyphenyl vs. In contrast, the ethoxyphenyl group in the target compound offers electron-donating properties, which may stabilize aromatic interactions in hydrophobic pockets . 4-(4-Nitrophenyl)thiazol-2-yl derivatives (): The nitro group is strongly electron-withdrawing, reducing electron density on the thiazole ring compared to the ethoxy group. This could impact redox stability or metabolic pathways .

Comparative Data Table

Compound Name Benzamide Substituent Thiazole Substituent Key Biological Activity Reference
This compound 4-(Ethylsulfonyl) 4-(4-Ethoxyphenyl) Not explicitly reported (inferred immunomodulatory) -
7b () 4-(Ethylsulfonyl) 4-(Pyridin-2-yl) Not reported
Compound 50 () 4-(N,N-Dimethylsulfamoyl) 4-(4-Bromophenyl) NF-κB activation
GSK735826A () Dioxolobenzothiazol 4-(Pyridin-2-yl) Kinase inhibition (implied)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide () 4-(Diethylsulfamoyl) 4-(4-Nitrophenyl) Not reported

Key Findings and Implications

  • Electronic and Steric Effects : The ethylsulfonyl group in the target compound provides moderate electron-withdrawing effects and steric bulk, which may optimize interactions with target proteins compared to smaller (methylsulfonyl) or bulkier (piperidinylsulfonyl) analogs .
  • Bioactivity Trends : Compounds with para-substituted aryl groups on the thiazole (e.g., ethoxyphenyl, nitrophenyl) demonstrate divergent biological outcomes, emphasizing the role of substituent electronics in modulating activity .
  • Synthetic Feasibility : The synthesis of similar compounds (e.g., 7b in ) achieved moderate yields (33%), suggesting that the target compound may require optimized coupling conditions to improve efficiency .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 348.43 g/mol. The compound features a thiazole ring, an ethoxyphenyl group, and an ethylsulfonyl moiety, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Ethoxy Group : The ethoxy group is introduced using ethyl iodide in the presence of a base.
  • Sulfonamide Formation : The ethylsulfonyl group is attached via sulfonation reactions using ethylsulfonyl chloride.
  • Amidation : Finally, the benzamide core is formed through amidation reactions with suitable amines.

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit significant anticancer activity. A study evaluating various thiazole derivatives found that those similar to this compound displayed potent cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's IC50 values were reported to be in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Acetylcholinesterase Inhibition

Another significant biological activity attributed to this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This activity has implications for treating neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest that this compound binds effectively to the active site of AChE, enhancing its potential as a therapeutic agent .

Case Studies

  • Study on Anticancer Activity : In a recent study published in Molecules, researchers synthesized several thiazole derivatives, including this compound, and tested their cytotoxicity against various cancer cell lines. The results showed that this compound had an IC50 value of 1.98 µg/mL against A549 cells, indicating significant anticancer potential .
  • Antimicrobial Efficacy Investigation : Another study focused on the antimicrobial properties of thiazole derivatives revealed that compounds similar to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AnticancerIC50 = 1.98 µg/mL (A549 cells)
AntimicrobialEffective against S. aureus
AChE InhibitionSignificant binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.